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Compound of Interest

Compound Name: Diacetone-D-glucose

Cat. No.: B7782896 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose), a pivotal intermediate

in carbohydrate chemistry and a valuable chiral building block in drug development. This

document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data in a structured format to facilitate its use in research and development.

Detailed experimental protocols for acquiring such data are also provided, alongside logical

workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. The following tables summarize the ¹H and ¹³C NMR data for diacetone-D-
glucose, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data
The proton NMR spectrum of diacetone-D-glucose is characterized by well-resolved signals

corresponding to the protons of the glucofuranose ring and the isopropylidene protecting

groups.
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Proton (H)
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-1 5.92 d 3.6

H-2 4.51 d 3.6

H-3 ~4.30 m -

H-4 ~4.05 m -

H-5 ~4.30 m -

H-6a ~4.14 m -

H-6b ~3.99 m -

CH₃ (isopropylidene) 1.48 s -

CH₃ (isopropylidene) 1.43 s -

CH₃ (isopropylidene) 1.35 s -

CH₃ (isopropylidene) 1.30 s -

¹³C NMR Spectroscopic Data
The carbon NMR spectrum provides insight into the carbon framework of the molecule. The

following data is for a closely related derivative, 1,2:5,6-Di-O-isopropylidene-3-O-

methylsulfonyl-α-D-glucofuranose, and serves as a close approximation.[1]
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Carbon (C) Chemical Shift (δ, ppm)

C-1 105.2

C-2 83.7

C-3 82.7

C-4 79.8

C-5 72.1

C-6 67.6

C (quat, isopropylidene) 112.7

C (quat, isopropylidene) 109.6

CH₃ (isopropylidene) 26.9

CH₃ (isopropylidene) 26.6

CH₃ (isopropylidene) 26.2

CH₃ (isopropylidene) 25.2

Infrared (IR) Spectroscopic Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of diacetone-D-glucose is typically acquired from a KBr pellet or a Nujol mull.[2] The

spectrum is dominated by absorptions corresponding to C-H and C-O bonds.

Wavenumber (cm⁻¹) Intensity Assignment

~3500 Strong, Broad O-H stretch (hydroxyl group)

2990-2850 Strong C-H stretch (alkane)

1380, 1370 Medium
C-H bend (gem-dimethyl of

isopropylidene)

1250-1000 Strong
C-O stretch (ethers and

alcohol)
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Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which aids in determining the molecular weight and structure. For diacetone-D-
glucose, electron ionization (EI) is a common method.

m/z Relative Intensity Assignment

260 Low [M]⁺ (Molecular Ion)

245 High [M - CH₃]⁺

101 High (often base peak)
Fragment from the 1,2-O-

isopropylidene group

43 High [C₃H₇]⁺ or [CH₃CO]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument-specific parameters should be optimized by the user.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of diacetone-D-glucose.

Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Instrument: 400 MHz NMR Spectrometer

Pulse Program: Standard single-pulse (zg30)
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Number of Scans: 16-32

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

Temperature: 298 K

¹³C NMR Acquisition:

Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

Pulse Program: Standard single-pulse with proton decoupling (zgpg30)

Number of Scans: 1024-4096

Relaxation Delay: 2.0 s

Spectral Width: 0 to 220 ppm

Temperature: 298 K

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr
Pellet Method)

Grind a small amount (~1-2 mg) of diacetone-D-glucose with approximately 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the mixture into a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum,

typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should

be collected first.
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Electron Ionization Mass Spectrometry (EI-MS)
Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a

volatile solvent for injection into a gas chromatograph coupled to the mass spectrometer

(GC-MS).

The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a

mass analyzer.

The detector records the abundance of each ion to generate the mass spectrum.

Visualization of Workflows and Logical
Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship of how the data is used for structure elucidation.
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Caption: General experimental workflow for spectroscopic analysis.
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Caption: Logical relationship for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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